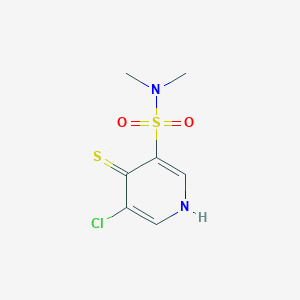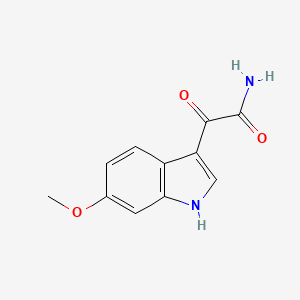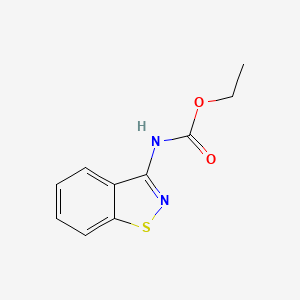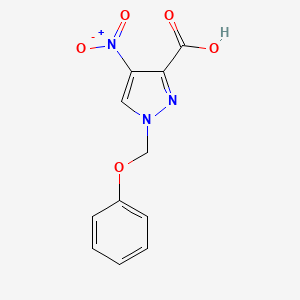
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2,4-dichlorobenzohydrazide.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the oxadiazole ring. This is usually achieved by treating the mixture with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine and phenyl rings.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
5-(6-Chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(6-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the dichlorophenyl group, which may result in different reactivity and biological activity.
5-(6-Chloropyridin-3-yl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s properties, such as its lipophilicity and metabolic stability.
5-(6-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole:
Propriétés
Formule moléculaire |
C13H6Cl3N3O |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
5-(6-chloropyridin-3-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6Cl3N3O/c14-8-2-3-9(10(15)5-8)12-18-13(20-19-12)7-1-4-11(16)17-6-7/h1-6H |
Clé InChI |
OULNYYPPMDBVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)



![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)





![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)

